Cas no 1281683-06-4 (3-(2-hydroxybenzenesulfonyl)-N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide)

3-(2-hydroxybenzenesulfonyl)-N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- Z1171242356
- EN300-26577615
- 1281683-06-4
- (E)-3-(2-hydroxyphenyl)sulfonyl-N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide
- 3-(2-hydroxybenzenesulfonyl)-N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide
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- Inchi: 1S/C17H25NO4S/c1-16(2,3)12-17(4,5)18-15(20)10-11-23(21,22)14-9-7-6-8-13(14)19/h6-11,19H,12H2,1-5H3,(H,18,20)/b11-10+
- InChI Key: XJNCMADBRYXGDV-ZHACJKMWSA-N
- SMILES: S(C1C=CC=CC=1O)(/C=C/C(NC(C)(C)CC(C)(C)C)=O)(=O)=O
Computed Properties
- Exact Mass: 339.15042945g/mol
- Monoisotopic Mass: 339.15042945g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 538
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 91.8Ų
3-(2-hydroxybenzenesulfonyl)-N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26577615-0.05g |
3-(2-hydroxybenzenesulfonyl)-N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide |
1281683-06-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3-(2-hydroxybenzenesulfonyl)-N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide Related Literature
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Mohammad Ziaur Rahman,Kenneth Davey,Shi-Zhang Qiao J. Mater. Chem. A, 2018,6, 1305-1322
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
Additional information on 3-(2-hydroxybenzenesulfonyl)-N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide
Comprehensive Overview of 3-(2-hydroxybenzenesulfonyl)-N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide (CAS No. 1281683-06-4)
In the realm of specialty chemicals, 3-(2-hydroxybenzenesulfonyl)-N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide (CAS No. 1281683-06-4) stands out as a compound of significant interest due to its unique structural properties and potential applications. This sulfonamide derivative combines a hydroxybenzenesulfonyl moiety with a trimethylpentan-2-yl group, creating a molecule that is both versatile and functionally rich. Researchers and industry professionals are increasingly exploring its uses in pharmaceutical intermediates, material science, and organic synthesis, making it a subject of growing relevance in modern chemistry.
The compound's molecular structure features a prop-2-enamide backbone, which is known for its reactivity and ability to participate in various cross-coupling reactions. This characteristic has sparked interest in its potential role in drug discovery and bioconjugation, particularly as the pharmaceutical industry seeks novel small-molecule therapeutics. Recent studies have highlighted its utility in designing targeted inhibitors, aligning with the current trend toward precision medicine and personalized healthcare solutions.
From a synthetic chemistry perspective, CAS No. 1281683-06-4 offers intriguing possibilities for catalysis and polymer modification. Its sulfonyl group can act as a leaving group or electron-withdrawing substituent, facilitating diverse organic transformations. This adaptability resonates with the broader scientific community's focus on green chemistry and atom-economical processes, as researchers aim to minimize waste and improve reaction efficiency.
In the context of material science, this compound's amphiphilic nature—owing to its hydrophilic sulfonyl and hydrophobic trimethylpentyl components—makes it a candidate for surface modification applications. Industries are investigating its potential in coatings, adhesives, and nanocomposites, where controlled molecular self-assembly is critical. Such applications align with the surge in demand for smart materials and functional surfaces in sectors ranging from electronics to biomedical engineering.
Analytical characterization of 3-(2-hydroxybenzenesulfonyl)-N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and HPLC purity analysis. These methods ensure precise identification and quality control, addressing the stringent requirements of regulatory compliance in chemical manufacturing. The compound's stability under ambient conditions further enhances its practicality for industrial-scale production and storage.
As sustainability becomes a cornerstone of chemical innovation, the environmental profile of CAS No. 1281683-06-4 has also come under scrutiny. Preliminary biodegradability studies and eco-toxicity assessments suggest that its structural design may offer advantages over traditional persistent organic pollutants, though further research is warranted. This aspect is particularly relevant given the increasing emphasis on circular economy principles and green alternatives in chemical synthesis.
Looking ahead, the scientific community anticipates expanded applications for this compound, especially in biomedical engineering and advanced material design. Its compatibility with click chemistry protocols and photophysical properties opens doors for innovations in bioimaging and sensor development. With ongoing advancements in computational chemistry, researchers are also leveraging in silico modeling to predict its behavior in complex systems, accelerating the discovery of novel functionalities.
In summary, 3-(2-hydroxybenzenesulfonyl)-N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide represents a compelling case study in the intersection of molecular design and applied chemistry. Its multifaceted nature addresses contemporary challenges in drug development, sustainable materials, and process optimization, positioning it as a valuable asset for both academic and industrial research. As investigations continue, this compound is poised to contribute meaningfully to the next generation of chemical innovations.
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